molecular formula C22H36Cl3N9O2 B12110255 H-DL-Arg-DL-Arg-NA.3HCl

H-DL-Arg-DL-Arg-NA.3HCl

Cat. No.: B12110255
M. Wt: 564.9 g/mol
InChI Key: RNVXXFQJTJQVER-UHFFFAOYSA-N
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Description

H-DL-Arg-DL-Arg-NA.3HCl: is a synthetic compound with the molecular formula C22H36Cl3N9O2 and a molecular weight of 564.94 g/mol . This compound is a derivative of arginine, a semi-essential amino acid, and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Arg-DL-Arg-NA.3HCl typically involves the coupling of DL-arginine with β-naphthylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: H-DL-Arg-DL-Arg-NA.3HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

H-DL-Arg-DL-Arg-NA.3HCl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Arg-NA.3HCl involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and proteins involved in various biological processes. For example, it can influence the production of nitric oxide (NO) by acting as a substrate for nitric oxide synthase (NOS). Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Uniqueness: H-DL-Arg-DL-Arg-NA.3HCl is unique due to its specific structure and the presence of β-naphthylamine, which imparts distinct chemical and biological properties. This compound’s ability to modulate enzyme activity and interact with cellular pathways makes it valuable for various research applications .

Properties

Molecular Formula

C22H36Cl3N9O2

Molecular Weight

564.9 g/mol

IUPAC Name

2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride

InChI

InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H

InChI Key

RNVXXFQJTJQVER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl

Origin of Product

United States

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